molecular formula C29H30N2O8 B557807 Fmoc-Asn(Tmob)-OH CAS No. 120658-63-1

Fmoc-Asn(Tmob)-OH

Cat. No. B557807
CAS RN: 120658-63-1
M. Wt: 534.6 g/mol
InChI Key: RGZYXRAMAQAJGQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Asn(Tmob)-OH” is a compound used in peptide synthesis . Its full name is Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-asparagine . It is used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C29H30N2O8 . The molecular weight of the compound is 534.56 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 534.56 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Protected Amino Acids

The synthesis of racemic Alloc-Ncy(Tmob)-OH demonstrates the use of Fmoc-Asn(Tmob)-OH in solid-phase peptide synthesis (SPPS) compatible with Fmoc-strategy. This method is particularly useful for forming norcystine bridges in peptides like octreotide-amide (Samant & Rivier, 2007).

Novel Protecting Groups for Peptide Synthesis

This compound is utilized in developing novel protecting groups for asparagine and glutamine, aiding in Fmoc solid-phase syntheses of challenging peptides. The protection provided by this compound allows for more efficient peptide synthesis (Han et al., 1996).

Comparative Studies in Peptide Synthesis

The multipin method of peptide synthesis, where this compound is used, shows its importance in comparative studies. It allows for the concurrent performance of numerous experiments, thus enhancing the efficiency of peptide synthesis (Bray et al., 1995).

Investigation of Asparagine Coupling

Research on the activation of side-chain unprotected asparagine in Fmoc-solid phase peptide synthesis highlights the role of this compound. It contributes to the understanding of side reactions and the optimization of coupling conditions (Gausepohl et al., 2009).

Automated Synthesis of Glycopeptides

In the automated synthesis of glycopeptides, this compound plays a crucial role. It is employed for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides, enhancing the understanding of glycopeptide structures and functions (Otvos et al., 1990).

Safety and Hazards

“Fmoc-Asn(Tmob)-OH” is intended for research and development use only and is not suitable for medicinal or household use . Specific safety data and hazards associated with this compound are not detailed in the search results.

Mechanism of Action

Target of Action

Fmoc-Asn(Tmob)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid Asn (asparagine), while Tmob (2,4,6-trimethoxybenzyl) is a protective group for the side chain of asparagine .

Mode of Action

The this compound compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, allowing the free amine to react with the next Fmoc-protected amino acid in the sequence . The Tmob group is removed under acidic conditions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group allows the peptide chain to be extended, one amino acid at a time .

Pharmacokinetics

Its solubility, stability, and reactivity under various conditions are critical for its effectiveness in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of a peptide with the desired sequence . The compound allows for the precise addition of asparagine at specific points in the peptide chain .

Action Environment

The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the synthesis . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact and improve human health .

Biochemical Analysis

Biochemical Properties

Fmoc-Asn(Tmob)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making this compound an essential component in peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily observed during the synthesis of peptides. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level during the peptide synthesis process. It participates in amide bond formation, a crucial step in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the amino acid to bind to the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the Fmoc group is removed, altering the properties of the compound . The stability and degradation of this compound can also impact the efficiency of peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the synthesis process, contributing to the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZYXRAMAQAJGQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560367
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120658-63-1
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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